molecular formula C36H72O5 B1617570 Octadecanoic acid, 12-hydroxy-, homopolymer, octadecanoate CAS No. 58128-22-6

Octadecanoic acid, 12-hydroxy-, homopolymer, octadecanoate

Cat. No. B1617570
CAS RN: 58128-22-6
M. Wt: 585 g/mol
InChI Key: PEGFFCVERHWXEO-UHFFFAOYSA-N
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Description

Stearic acid is a saturated fatty acid found naturally in both animal and vegetable fats. Its chemical formula is C18H36O2 , and it has a molecular weight of approximately 284.5 g/mol . Due to its unique physical and chemical properties, stearic acid finds applications in various fields, including food, cosmetics, and pharmaceuticals.


Molecular Structure Analysis

The molecular structure of stearic acid consists of a long hydrocarbon chain with 18 carbon atoms and a terminal carboxylic acid group. It is a straight-chain fatty acid with no double bonds (hence, it is saturated). The IUPAC Standard InChI for stearic acid is: InChI=1S/C18H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-17H2,1H3,(H,19,20) .


Physical And Chemical Properties Analysis

  • Contact with Strong Oxidants : Can cause burning .

properties

IUPAC Name

12-hydroxyoctadecanoic acid;octadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36O3.C18H36O2/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h17,19H,2-16H2,1H3,(H,20,21);2-17H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEGFFCVERHWXEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCC(CCCCCCCCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H72O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

58128-22-6
Record name Poly(12-hydroxystearic acid) stearate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58128-22-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID10908164
Record name 12-Hydroxyoctadecanoic acid--octadecanoic acid (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10908164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

585.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

12-Hydroxyoctadecanoic acid;octadecanoic acid

CAS RN

58128-22-6, 103024-79-9
Record name Octadecanoic acid, 12-hydroxy-, homopolymer, octadecanoate
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 12-Hydroxyoctadecanoic acid--octadecanoic acid (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10908164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 12-Hydroxystearic acid, oligomers, reaction products with stearic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.105.637
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Octadecanoic acid, 12-hydroxy-, homopolymer, octadecanoate
Reactant of Route 2
Octadecanoic acid, 12-hydroxy-, homopolymer, octadecanoate
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Octadecanoic acid, 12-hydroxy-, homopolymer, octadecanoate
Reactant of Route 4
Octadecanoic acid, 12-hydroxy-, homopolymer, octadecanoate
Reactant of Route 5
Octadecanoic acid, 12-hydroxy-, homopolymer, octadecanoate
Reactant of Route 6
Octadecanoic acid, 12-hydroxy-, homopolymer, octadecanoate

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